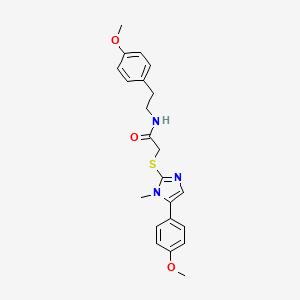

N-(4-methoxyphenethyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Descripción

N-(4-Methoxyphenethyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a methoxyphenethylamine moiety linked via a thioether bridge to a 5-(4-methoxyphenyl)-substituted 1-methylimidazole ring. The compound's structure integrates electron-donating methoxy groups on both the phenethyl and imidazole aryl rings, which may enhance solubility and influence receptor binding interactions. The thioacetamide group (-S-CH2-C=O) serves as a critical pharmacophore, common in bioactive molecules targeting enzymes or receptors involving sulfur-mediated interactions .

Propiedades

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-25-20(17-6-10-19(28-3)11-7-17)14-24-22(25)29-15-21(26)23-13-12-16-4-8-18(27-2)9-5-16/h4-11,14H,12-13,15H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSURSJOEXRMGJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC(=O)NCCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

Heterocyclic Core Variations

- Imidazole vs. Imidazole’s lower propensity for tautomerization compared to triazoles (which exist in thione-thiol equilibria ) may stabilize binding interactions in biological systems.

- Thioacetamide Linkage : All compounds share the -S-CH2-C=O group, but its connectivity varies. For example, in 4d , the thioacetamide bridges benzimidazole and thiadiazole, whereas in the target compound, it links imidazole to methoxyphenethylamine.

Substituent Effects

- Methoxy Groups : The target compound’s dual 4-methoxyphenyl groups likely enhance solubility and π-π stacking versus halogenated analogues (e.g., 4d’s 4-chlorophenyl or 5e’s 4-chlorobenzyl ). Electron-donating methoxy groups may also modulate electron density at the imidazole ring, affecting binding to hydrophobic pockets.

- Aryl Thiazole/Triazole Moieties: Compound 9e incorporates a 4-methoxyphenylthiazole, analogous to the target’s imidazole, but its triazole-phenoxymethyl group introduces steric bulk absent in the target compound.

Spectroscopic and Analytical Data

- IR Spectroscopy : The target compound’s expected C=O stretch (~1670–1680 cm⁻¹) aligns with analogues like 4d (1678 cm⁻¹) and 9e (1663–1682 cm⁻¹) . Absence of νS-H (~2500–2600 cm⁻¹) in 4d confirms thione tautomer prevalence, whereas the target’s imidazole-thioether lacks this tautomerism.

- NMR : While specific data for the target compound is unavailable, related structures (e.g., 5e ) show aryl proton resonances at δ 7.36–7.72 ppm, consistent with methoxy-substituted aromatics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.